2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester
Overview
Description
Esters are derived from carboxylic acids where the hydrogen in the carboxylic acid (-COOH) group is replaced by a hydrocarbon group . They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
Esters can be synthesized through a process known as esterification. This involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst . The reaction is reversible and slow, often requiring heating under reflux .Molecular Structure Analysis
The molecular structure of esters includes a carbonyl group (C=O) and an ether group (R-O-R’) as part of the functional group .Chemical Reactions Analysis
Esters can undergo a variety of reactions. They can be hydrolyzed to reform the carboxylic acid and alcohol. This can be done with either dilute acid or dilute alkali and heat . Esterification can also occur by reacting acid anhydrides with alcohols .Physical and Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding with each other, so they have lower boiling points than their carboxylic acid counterparts . They can engage in hydrogen bonding with water molecules, so low molar mass esters are somewhat soluble in water .Scientific Research Applications
Synthesis and Chemical Reactivity
- Cyclic Hydroxamic Acids and Lactams Synthesis : Research on ethyl 2-nitrophenyl oxalate and its derivatives highlights the catalytic hydrogenation processes for generating cyclic hydroxamic acids and lactams with potential applications in medicinal chemistry and agricultural sciences (Hartenstein & Sicker, 1993).
- Esterification and Acylation Reactions : A study on the synthesis of 2-methoxy phenyl benzoate from guaiacol and benzoic anhydride reveals the use of novel catalysts, highlighting the compound's role in clean and green synthesis methods (Bhanawase & Yadav, 2017).
Chemical Structure and Properties
- Crystal Structure Analysis : Investigations into the crystal structure of related compounds provide insights into the molecular arrangement, hydrogen bonding, and stereochemistry, which are crucial for understanding the chemical behavior and potential applications of 2-Methoxy-6-nitrooxymethyl-benzoic acid ethyl ester analogs (Sonar et al., 2007).
Potential Applications
- Photopolymerization Studies : Research on benzoate ester derivatives of ethyl α-hydroxymethylacrylate, including studies on photopolymerization rates and thermal properties, suggests applications in coatings and thin films, indicating similar potential uses for related esters (Avci et al., 1996).
- Lanthanide Coordination Compounds : Synthesis and study of lanthanide coordination compounds with benzoic acid derivatives reveal the influence of substituents on luminescent properties, pointing towards applications in materials science and optoelectronics (Sivakumar et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-methoxy-6-(nitrooxymethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6/c1-3-17-11(13)10-8(7-18-12(14)15)5-4-6-9(10)16-2/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAJWJKGKJAVLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1OC)CO[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258897 | |
Record name | Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171924-07-4 | |
Record name | Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171924-07-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-methoxy-6-[(nitrooxy)methyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501258897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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